2-fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene
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Overview
Description
2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, featuring a fluorine atom, a methoxy group, and a prop-2-yn-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzene and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The propargyl bromide is added to the solution of 2-fluoro-4-methoxybenzene and potassium carbonate in DMF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic substitution reactions.
Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used, and the reactions are often performed in inert solvents like dichloromethane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine or methoxy groups.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the prop-2-yn-1-yl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as alcohols or ketones.
Scientific Research Applications
2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, while the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the prop-2-yn-1-yl group to the benzene ring.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of a fluorine atom.
4-Prop-2-yn-1-ylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-methoxy-1-prop-2-ynylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-4-8-5-6-9(12-2)7-10(8)11/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHOKFZHQGOYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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